N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
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Overview
Description
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-acetamidophenyl)amino]methylidene]benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an acetamidophenyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-acetamidophenyl)amino]methylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group is introduced via a nucleophilic substitution reaction, where the amine group of the pyrimidine ring reacts with an acetamidophenyl halide.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through a coupling reaction between the intermediate product and benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-acetamidophenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-acetamidophenyl)amino]methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-acetamidophenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene]benzamide
- N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene]benzamide
Uniqueness
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-acetamidophenyl)amino]methylidene]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(E)-N-(4-acetamidophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C22H22N6O2/c1-14-13-15(2)24-21(23-14)28-22(27-20(30)17-7-5-4-6-8-17)26-19-11-9-18(10-12-19)25-16(3)29/h4-13H,1-3H3,(H,25,29)(H2,23,24,26,27,28,30) |
InChI Key |
KIADBDOFGHSBDX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)NC(=O)C)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)NC(=O)C)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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